4-Butoxy-3-methylbenzaldehyde

Übersicht

Beschreibung

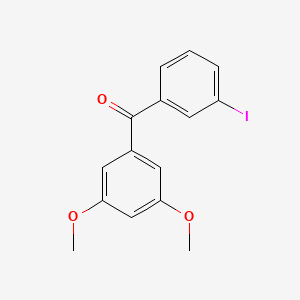

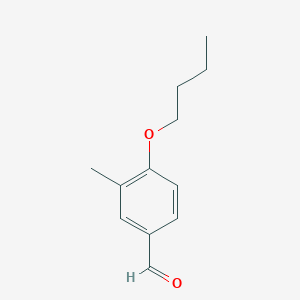

4-Butoxy-3-methylbenzaldehyde is a chemical compound with the molecular formula C12H16O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H16O3 . The molecular weight of this compound is 208.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, boiling point of 319.9±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.1±3.0 kJ/mol, flash point of 138.3±8.8 °C, index of refraction of 1.519, molar refractivity of 60.3±0.3 cm3, and a molar volume of 198.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Photochemical Conversion in Organic Chemistry

4-Butoxy-3-methylbenzaldehyde and similar compounds have been studied for their role in photochemical conversions. Charlton and Koh (1988) investigated the impact of substituents like 4-oxy on the photochemical formation of o-quinodimethanes (o-QDMs) from 2-methylbenzaldehydes. They found that certain substituents can prevent or facilitate the formation of o-QDMs, highlighting the significance of structural variation in photochemical processes (Charlton & Koh, 1988).

Catalytic Applications

In another study, Wu et al. (2016) demonstrated the use of copper-catalyzed oxidation for converting benzyl alcohols to aromatic aldehydes in water at room temperature. This method, producing compounds like 4-methylbenzaldehyde, showcases the potential for environmentally friendly and efficient catalysis in organic synthesis (Wu et al., 2016).

Fluorescent Sensing

Saha et al. (2011) developed a compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, that acts as a selective fluorescent pH sensor. This research opens avenues for using similar compounds in biological sensing and imaging (Saha et al., 2011).

Antibacterial Applications

Hapsari et al. (2018) synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde and tested its antibacterial activity. This study suggests the potential of derivatives of this compound in developing new antibacterial agents (Hapsari et al., 2018).

Polymerization Catalysts

Matilainen et al. (1996) explored the use of complexes derived from 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde in olefin polymerization. These complexes show promise in the field of polymer chemistry, particularly in the production of high molecular weight polyethylene (Matilainen et al., 1996).

Liquid Crystal Research

Iftime et al. (2019) synthesized asymmetric azomethine-azobenzene intermediates using 4-butoxybenzaldehyde. These compounds exhibited liquid crystalline properties, contributing to the understanding of materials science in the context of liquid crystals (Iftime et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid (Category 4), has acute toxicity through inhalation (Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), may damage fertility or the unborn child (Category 1B), and is toxic to aquatic life with long lasting effects .

Wirkmechanismus

Target of Action

Benzaldehydes, in general, have been found to target cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds .

Biochemical Pathways

It is known that benzaldehydes can affect the catabolic pathways for the degradation of food and the production of biochemical energy .

Result of Action

Benzaldehydes are known to inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemische Analyse

Biochemical Properties

4-Butoxy-3-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular redox homeostasis, making this compound a potential chemosensitizing agent in antifungal treatments . Additionally, the compound’s structure allows it to participate in nucleophilic substitution and oxidation reactions at the benzylic position .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt cellular antioxidation systems, leading to increased sensitivity of fungal pathogens to conventional antifungal agents . In mammalian cells, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For example, the interaction with superoxide dismutases and glutathione reductase disrupts the cellular redox balance, resulting in oxidative stress . Additionally, this compound can participate in free radical bromination and nucleophilic substitution reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced sensitivity to antifungal agents. At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is most effective without causing significant harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by participating in oxidation and reduction reactions. Enzymes such as superoxide dismutases and glutathione reductase play a crucial role in the metabolism of this compound, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can significantly impact its activity and function, influencing its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress response . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles.

Eigenschaften

IUPAC Name |

4-butoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWMOBLBJZTDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613834 | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

820236-97-3 | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820236-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.